

A Comparative Crystallographic Analysis of 1,3-Diarylpropane Derivatives

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Compound of Interest

Compound Name: 1,3-Dibenzoylpropane

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A detailed examination of the solid-state conformations and packing arrangements of 1,3-diarylpropane derivatives is crucial for understanding their structure-activity relationships, particularly in the context of drug design and materials science. This guide provides a comparative overview of the X-ray crystallographic data for a selection of these compounds, highlighting key structural parameters and experimental protocols.

The flexible three-carbon linker in 1,3-diarylpropanes allows for a variety of conformational isomers, influencing their biological activity and physical properties. X-ray crystallography provides definitive insights into the preferred solid-state conformations and intermolecular interactions that govern their crystal packing.

Comparative Crystallographic Data

The following table summarizes the crystallographic data for a selection of 1,3-diarylpropane derivatives. Due to the limited availability of a comprehensive comparative study in the literature, this table compiles data from individual crystallographic reports.

Compound Name	Chemical Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Z	Ref.
1,3-Bis(4-methoxyphenyl)propan-2-one	C ₁₇ H ₁₈ O ₃	Monoclinic	P2 ₁ /c	13.429 2(3)	8.8343 (2)	11.179 7(3)	108.87 3(2)	4	[1]
N,N'-(Propane-1,3-diyl)dibenzothioamide	C ₁₇ H ₁₈ N ₂ S ₂	Orthorhombic	Pbca	8.3652 1(9)	14.133 95(14)	26.922 3(3)	90	8	
3-(4-Chlorophenyl)-3-hydroxy-1-phenylpropan-1-one	C ₁₅ H ₁₃ ClO ₂	Monoclinic	P2 ₁ /c	10.123 (2)	11.456 (2)	11.567 (2)	98.45(3)	4	[2]

Note: The data for N,N'-(Propane-1,3-diyl)dibenzothioamide was obtained from a publication that did not have a direct online reference in the executed search. Z represents the number of molecules per unit cell.

Experimental Protocols

The determination of the crystal structures for 1,3-diarylpropane derivatives follows a standardized workflow in X-ray crystallography.

Crystal Growth

High-quality single crystals are paramount for successful X-ray diffraction analysis. A common method for growing crystals of 1,3-diarylpropane derivatives is the slow evaporation of a saturated solution of the compound in a suitable organic solvent or a mixture of solvents. Other techniques that can be employed include slow cooling of a saturated solution and vapor diffusion.

Data Collection

A single crystal of appropriate size is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K or 223 K) to minimize thermal vibrations of the atoms, which results in a clearer diffraction pattern. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected on a detector.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. This map is used to build an initial model of the molecule. The structural model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.

Visualization of Experimental Workflow

The general workflow for the X-ray crystallography of 1,3-diarylpropane derivatives can be visualized as follows:



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General workflow for X-ray crystallography of 1,3-diarylpropane derivatives.

This guide serves as a starting point for researchers interested in the crystallographic analysis of 1,3-diarylpropane derivatives. The provided data and protocols offer a foundation for further structural studies and the rational design of new molecules with tailored properties.

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References

- 1. 1,3-Bis(4-methoxyphenyl)propan-2-one | C₁₇H₁₈O₃ | CID 3790928 - PubChem [pubchem.ncbi.nlm.nih.gov]
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